molecular formula C14H10ClF2NO3S B6209604 2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate CAS No. 2742659-48-7

2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

Cat. No.: B6209604
CAS No.: 2742659-48-7
M. Wt: 345.7
InChI Key:
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Description

2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a synthetic organic compound that contains a thiazole ring, a difluoroacetate group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with 2,2-difluoroacetic anhydride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-(4-methylphenyl)-2-oxoethyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the thiazole ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products with the nucleophile replacing the chloro group.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: 2-(4-methylphenyl)-2-oxoethanol and 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.

    Materials Science: Possible applications in the development of new materials with unique properties, such as liquid crystals or sensors.

    Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways involving thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The difluoroacetate group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-acetate: Lacks the difluoro group, which may affect its biological activity and stability.

    2-(4-methylphenyl)-2-oxoethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate: Contains a bromo group instead of a chloro group, which can influence its reactivity and applications.

Uniqueness

The presence of both the difluoroacetate group and the thiazole ring in 2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate makes it unique compared to similar compounds. These functional groups contribute to its potential biological activity and stability, making it a promising candidate for further research and development.

Properties

CAS No.

2742659-48-7

Molecular Formula

C14H10ClF2NO3S

Molecular Weight

345.7

Purity

95

Origin of Product

United States

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